

Comparative Technical Guide: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde vs. Vanillin

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Compound of Interest

Compound Name: *4-Hydroxy-2-methoxy-3-methylbenzaldehyde*

Cat. No.: *B8548520*

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Executive Summary

This guide contrasts two structurally related benzaldehyde derivatives that serve vastly different roles in the chemical and pharmaceutical industries.

- **Vanillin (4-Hydroxy-3-methoxybenzaldehyde):** The "Gold Standard" reference compound. It is a GRAS (Generally Recognized As Safe) flavoring agent with well-documented antioxidant, anti-inflammatory, and anti-sickling biological activities.
- **4-Hydroxy-2-methoxy-3-methylbenzaldehyde (Target Compound):** A specialized chemical intermediate and pharmaceutical impurity (associated with Trimetazidine and PD-1 inhibitor synthesis). Unlike Vanillin, it has no established therapeutic use and is primarily studied for its reactivity in organic synthesis and its safety profile as a process-related impurity.

Key Takeaway: While Vanillin is an active functional ingredient, the Target Compound is a structural building block whose "performance" is measured by its purity, synthetic utility, and clearance from final drug substances.

Chemical Structure & Physicochemical Properties[1]

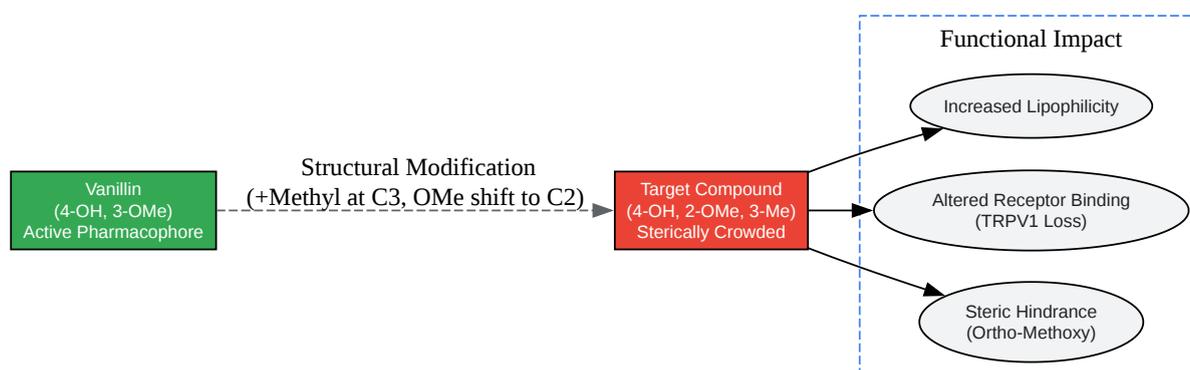
The subtle structural differences—specifically the position of the methoxy group and the presence of a methyl group—drastically alter the biological potential and chemical reactivity of

these isomers.

Feature	Vanillin	4-Hydroxy-2-methoxy-3-methylbenzaldehyde
CAS Registry	121-33-5	69471-05-2
Structure	4-OH, 3-OMe	4-OH, 2-OMe, 3-Me
Molecular Weight	152.15 g/mol	166.17 g/mol
Substitution Pattern	Para-hydroxy, Meta-methoxy	Para-hydroxy, Ortho-methoxy, Meta-methyl
LogP (Predicted)	-1.21	-1.65 (More Lipophilic)
H-Bond Donors/Acceptors	1 / 3	1 / 3
Primary Classification	Flavor / Bioactive Agent	Synthesis Intermediate / Impurity

Structural Visualization

The following diagram illustrates the structural relationship and the steric environment differences.



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Caption: Structural divergence showing how the addition of a methyl group and the ortho-shift of the methoxy group in the Target Compound alters its physicochemical profile compared to Vanillin.

Biological Activity & Performance Analysis

A. Vanillin: The Bioactive Reference

Vanillin acts as a scaffold for various therapeutic effects. Its activity is driven by the phenolic hydroxyl group (radical scavenging) and the aldehyde moiety (Schiff base formation).

- Antioxidant: Potent scavenger of free radicals (DPPH, ABTS assays).
- Anti-Sickling: Interacts with Hemoglobin S (HbS) to increase oxygen affinity and prevent polymerization.
- Antimicrobial: Disrupts bacterial membranes (e.g., *S. aureus*, *E. coli*).

B. Target Compound: The Impurity/Intermediate Profile

There is no published evidence of independent therapeutic biological activity (e.g., antioxidant or anti-inflammatory efficacy) for **4-hydroxy-2-methoxy-3-methylbenzaldehyde** in peer-reviewed literature. Its "activity" is defined by its role in chemical systems:

- Synthetic Utility (PD-1 Inhibitors):
 - Used as a key starting material in the synthesis of immunomodulators (e.g., PD-1/PD-L1 inhibitors described in patent US9872852B2). The aldehyde group undergoes reductive amination to form the core pharmacophore.
- Impurity Profile (Trimetazidine):
 - Identified as Impurity N (or related analog) in Trimetazidine dihydrochloride.
 - Toxicity Concern: As a benzaldehyde derivative, it carries a structural alert for potential genotoxicity (via Schiff base formation with DNA), though specific Ames test data is typically proprietary to the drug master file (DMF).

- Control Limit: Must be controlled to <0.15% (ICH Q3A/B guidelines) in final drug substances unless qualified by toxicology studies.

C. Structure-Activity Relationship (SAR) Inference

Why does the Target Compound lack Vanillin's established bioactivity profile?

- Steric Hindrance: The ortho-methoxy group (at C2) creates significant steric bulk near the aldehyde (C1), potentially hindering the Schiff base formation required for anti-sickling activity.
- Receptor Mismatch: Vanillin activates TRPV1/TRPV3 channels. The specific 4-OH, 3-OMe motif is critical for this binding. Altering the substitution pattern to 2-OMe, 3-Me likely abolishes this agonist activity.

Experimental Protocols

Protocol A: HPLC Detection (Impurity Profiling)

Purpose: To detect and quantify **4-hydroxy-2-methoxy-3-methylbenzaldehyde** in a drug matrix (e.g., Trimetazidine or reaction mixture). This protocol is adapted from standard purity methods for substituted benzaldehydes.

- System: Agilent 1200/1260 Infinity II or equivalent.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm).
- Mobile Phase:
 - Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
 - Solvent B: Acetonitrile (HPLC Grade).[1]
- Gradient Program:

Time (min)	% Solvent A	% Solvent B
0.0	90	10
15.0	40	60
20.0	10	90

| 25.0 | 90 | 10 |[2]

- Flow Rate: 1.0 mL/min.[1][3][4]
- Detection: UV at 230 nm (Benzoyl absorption) and 280 nm (Phenolic absorption).
- Validation: Retention time (RT) for Vanillin is typically ~6-8 min. The Target Compound (more lipophilic) will elute later, likely ~10-12 min.

Protocol B: Synthetic Reactivity Check (Reductive Amination)

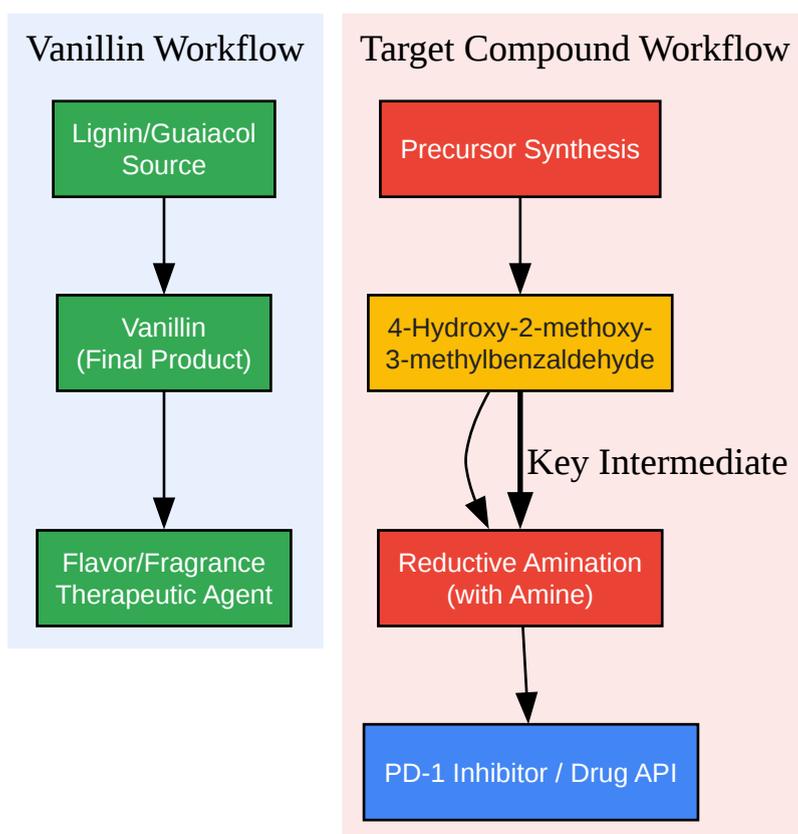
Purpose: To verify the quality of the Target Compound as an intermediate by testing its ability to form a secondary amine (mimicking PD-1 inhibitor synthesis).

- Reagents: Target Compound (1.0 eq), Piperidine or Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).
- Procedure:
 - Dissolve Target Compound in DCM (0.1 M concentration).
 - Add amine and stir for 30 min at Room Temperature (RT) to form the imine intermediate.
 - Add STAB slowly. Stir overnight at RT under Nitrogen.
 - Quench with saturated NaHCO₃. Extract with DCM.
- Analysis: Monitor conversion via TLC (SiO₂, Hexane:EtOAc 1:1) or LC-MS.[1][2][3][5]

- Success Criteria: >90% conversion to the benzylamine product confirms the aldehyde is active and not oxidized to the carboxylic acid.

Synthesis & Application Workflow

The following diagram details where the Target Compound fits into the drug development lifecycle compared to Vanillin.



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Caption: Comparative workflow showing Vanillin as a terminal product versus the Target Compound as a transient intermediate in the synthesis of complex pharmaceutical APIs.

References

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